7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol
Description
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
7-bromo-1,2,3,3a-tetrahydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-6-4(1-2-9-6)3-10-7(5)11/h3-4,9H,1-2H2 |
InChI Key |
YQSPTOITZLTDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=O)N=CC21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol typically involves the bromination of pyrrolo[3,2-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol has been explored for its potential as an active pharmaceutical ingredient (API). Its structural similarity to other biologically active compounds suggests its utility in drug discovery.
- Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrolo-pyridine structure have led to enhanced activity against breast and lung cancer cells, making it a candidate for further development in anticancer therapies .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as:
- Cross-Coupling Reactions : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of complex organic molecules.
- Cyclization Reactions : Its structure enables cyclization processes that are crucial for synthesizing other heterocycles.
Example Reaction:
In a recent study, researchers utilized 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol in a palladium-catalyzed cross-coupling reaction with aryl boronic acids to synthesize novel pyrrolo-pyridine derivatives with potential biological activity .
Material Science
The unique electronic properties of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol make it suitable for applications in material science.
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
Research Insight :
Studies have shown that incorporating this compound into conductive polymers results in improved charge transport properties, which is beneficial for applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core similarities with 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol but differ in substituent placement, fused ring systems, or functional groups:
Table 1: Key Structural Differences
Key Observations :
Physicochemical Properties
Table 3: Physical Properties Comparison
Key Observations :
- Hydroxyl groups (e.g., in the target compound) significantly increase boiling points and polarity compared to methyl-substituted analogs.
- Bromine and chlorine substituents generally elevate molecular weight and density .
Biological Activity
7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and pharmacological applications based on recent studies.
- IUPAC Name : 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol
- Molecular Formula : CHBrNO
- Molecular Weight : 215.05 g/mol
- CAS Number : 1196154-61-6
- Structure : The compound features a pyrrolo-pyridine core structure which is significant for its biological interactions.
Synthesis
The synthesis of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol typically involves multi-step reactions starting from readily available pyridine derivatives. The bromination step is crucial for introducing the bromine atom at the 7-position of the pyrrole ring.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example:
- Antibacterial Activity : In vitro assays demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 µg/mL against Staphylococcus aureus .
Antifibrotic Activity
Research has indicated that certain derivatives of this compound could possess antifibrotic properties:
- Mechanism of Action : The compounds were shown to inhibit collagen expression and hydroxyproline content in hepatic stellate cells (HSC-T6), suggesting their potential in treating liver fibrosis .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects:
- Cytotoxicity Studies : Compounds similar to 7-bromo-pyrrolo derivatives have been tested for their ability to protect neuronal cells from oxidative stress-induced damage. These studies indicate a promising avenue for treating neurodegenerative diseases.
Case Studies
Pharmacological Applications
Due to its diverse biological activities, 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is being explored for various therapeutic applications:
- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Antifibrotic Drugs : Potential use in liver disease management.
- Neuroprotective Agents : Exploration for treatments in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
